molecular formula C10H13BO2 B12964349 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12964349
M. Wt: 176.02 g/mol
InChI Key: PKTOFBLCJMKQAH-UHFFFAOYSA-N
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Description

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable aromatic compound, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of substituted benzoxaboroles .

Mechanism of Action

The mechanism of action of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines. This interaction involves the coordination of the boron atom with the active site of the enzyme, leading to the inhibition of its catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the presence of three methyl groups and the particular arrangement of the benzene and oxaborole rings.

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

1-hydroxy-3,3,7-trimethyl-2,1-benzoxaborole

InChI

InChI=1S/C10H13BO2/c1-7-5-4-6-8-9(7)11(12)13-10(8,2)3/h4-6,12H,1-3H3

InChI Key

PKTOFBLCJMKQAH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2C(O1)(C)C)C)O

Origin of Product

United States

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